Proteins, oat - 134134-87-5

Proteins, oat

Catalog Number: EVT-1520566
CAS Number: 134134-87-5
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of oat proteins is the whole oat grain, particularly the groats, which are dehulled seeds. Oats are cultivated in various regions worldwide, with significant production in North America and Europe. The nutritional profile of oats includes not just proteins but also carbohydrates, dietary fibers (notably beta-glucans), and essential fatty acids, making them a valuable component of human diets .

Classification

Oat proteins are classified into several categories based on their solubility:

  • Globulins: Water-soluble proteins that are predominant in oats.
  • Prolamins (Avenins): Alcohol-soluble proteins that are present in smaller quantities.
  • Glutelins: These proteins vary widely in solubility depending on extraction methods.
  • Albumins: Water-soluble proteins that account for a minor fraction of total protein content .
Synthesis Analysis

Methods

The synthesis of oat proteins occurs primarily during seed development. The regulation involves both transcriptional and post-transcriptional mechanisms. The genes encoding these proteins are expressed in response to environmental conditions and developmental cues. Techniques such as gel electrophoresis and tandem mass spectrometry are employed to analyze and confirm the identity of these proteins .

Technical Details

Recent studies have focused on optimizing extraction methods for oat protein concentrates. For instance, enzyme-assisted extraction techniques have been developed to enhance protein solubility and functionality. Parameters such as pH, enzyme dosage, and extraction time are critical for maximizing yield and quality .

Molecular Structure Analysis

Structure

Oat globulins are primarily composed of hexameric structures with a molecular weight around 340 kDa. Each subunit typically consists of a 35 kDa polypeptide linked by disulfide bonds, forming a complex that shares structural similarities with the 11 S globulins found in legumes .

Data

The molecular structure is characterized by specific amino acid compositions that contribute to its nutritional quality. Oat proteins exhibit a higher lysine content compared to other cereals, which is beneficial for human nutrition .

Chemical Reactions Analysis

Reactions

Oat proteins undergo various chemical reactions during processing, including:

  • Denaturation: Heat treatment can alter protein structure, affecting solubility and functionality.
  • Hydrolysis: Enzymatic hydrolysis can enhance digestibility and functional properties.
  • Modification: Chemical modifications such as acylation and succinylation improve solubility and emulsifying properties but may adversely affect water holding capacity .

Technical Details

The optimization of these reactions is crucial for developing high-quality oat protein products suitable for food applications.

Mechanism of Action

Process

The mechanism by which oat proteins exert their benefits includes:

  • Nutritional Value: Providing essential amino acids that support growth and maintenance.
  • Functional Properties: Contributing to texture, stability, and mouthfeel in food products through emulsification and gelling capabilities.

Data

Physical and Chemical Properties Analysis

Physical Properties

Oat proteins exhibit excellent emulsifying properties due to their hydrophilic-lipophilic balance. They form stable gels when heated, which is advantageous in various food applications.

Chemical Properties

The solubility profile varies significantly among different protein fractions:

  • Globulins: Highly soluble in water.
  • Prolamins: Soluble in alcohol solutions.
  • Glutelins: Solubility depends on extraction conditions.

Relevant analyses show that modifications can enhance these properties further, making oat proteins versatile ingredients in food technology .

Applications

Scientific Uses

Oat proteins have numerous applications in food science:

  • Nutritional Supplements: Used in protein powders due to their high-quality amino acid profile.
  • Food Products: Incorporated into baked goods, dairy alternatives, and meat substitutes for improved texture and nutritional content.
  • Functional Ingredients: Serve as emulsifiers and stabilizers in various formulations.

Research continues to explore new applications for oat proteins, particularly in health foods aimed at improving dietary intake of plant-based proteins .

Structural and Biochemical Characterization of Oat Proteins

Molecular Composition of Oat Proteins: Globulins, Prolamins (Avenins), Albumins, and Glutelins

Oat (Avena sativa L.) exhibits a complex protein profile distinct from other cereals. Its protein composition is dominated by salt-soluble globulins, constituting 70–80% of the total protein content. These globulins function as the primary storage proteins and share structural homology with the 11S legumin and 7S vicilin proteins found in legumes and other cereals, as evidenced by immunological cross-reactivity studies [2] [9]. The second major fraction comprises alcohol-soluble prolamins, known specifically as avenins, which represent 4–14% of oat proteins. Avenins differ significantly from wheat gliadins, being notably lower in proline and glutamine content, which contributes to their reduced immunogenicity for most celiac disease patients [1] [9].

Water-soluble albumins (1–12%) represent metabolic and enzymatic proteins, while alkali-soluble glutelins (<10%) constitute the minor fraction [1] [4]. This distribution contrasts sharply with wheat, where prolamins (gliadins) dominate. The high globulin-to-avenin ratio underpins oat's unique functional properties, including superior emulsification, foaming, and gelling capacities compared to other cereals [1] [6]. Electrophoretic analyses reveal globulins exhibit molecular weights ranging from 15–53 kDa, while avenins typically fall between 20–38 kDa [4].

Table 1: Protein Fraction Distribution in Oat Grains

Protein FractionSolubility ClassPercentage Range (%)Primary FunctionMolecular Weight Range (kDa)
GlobulinsSalt-soluble70–80Primary storage proteins15–53
Avenins (Prolamins)Alcohol-soluble4–14Storage proteins20–38
AlbuminsWater-soluble1–12Metabolic/Enzymatic proteins19–21
GlutelinsAlkali-soluble<10Structural proteins10–90

Amino Acid Profile and Nutritional Superiority Compared to Other Cereals

Oat proteins demonstrate a nutritionally superior amino acid profile relative to major cereals like wheat, rice, and corn. They are notably rich in the essential amino acid lysine, which is typically limiting in cereals. Oat protein isolates contain approximately 4.5–8.7 times higher concentrations of essential amino acids compared to whole oat flour, with glutamic acid (24.7%) and leucine (8.1%) being particularly abundant [7] [10]. The balanced amino acid profile contributes to a high protein efficiency ratio and digestibility.

Critical analysis reveals oat's lysine content ranges between 3.5–4.5 g/100g protein, significantly exceeding wheat's 2.0–3.0 g/100g protein. This nutritional enhancement is attributed to the predominance of globulins over avenins, as globulins contain higher proportions of lysine and arginine while being lower in prolamins deficient in essential amino acids [1] [10]. Methionine and cysteine remain somewhat limiting but are compensated when oat protein is combined with legume proteins rich in sulfur-containing amino acids [1] [5].

Table 2: Essential Amino Acid Profile of Oat Protein vs. Other Cereals (g/100g protein)

Amino AcidOat ProteinWheat ProteinBarley ProteinNutritional Significance
Lysine3.5–4.52.0–3.03.0–3.8Limiting in cereals; essential for growth
Leucine7.0–8.56.0–7.06.5–7.5Critical for muscle protein synthesis
Isoleucine3.5–4.53.0–4.03.5–4.2Branched-chain amino acid
Valine4.5–5.54.0–5.04.8–5.5Branched-chain amino acid
Threonine3.0–3.82.5–3.23.0–3.7Important for mucin production

Quaternary Structure Analysis: 11S, 7S, and 3S Globulin Subunits

The quaternary structures of oat globulins are characterized by their sedimentation coefficients (11S, 7S, and 3S), reflecting distinct subunit organizations. The 12S globulin (often referred to as 11S-like) is a hexameric protein with a molecular weight of approximately 320–400 kDa, consisting of six subunits arranged in two stacked trimers. Each subunit comprises acidic (~32–40 kDa) and basic (~20–25 kDa) polypeptides linked by disulfide bonds [2] [7]. The 7S vicilin-type globulins are trimeric glycoproteins with molecular weights around 150–200 kDa. These exhibit polymorphism and often contain glycosylated subunits detectable by concanavalin A affinity chromatography [2] [9].

Immunoblotting studies using anti-oat globulin antibodies demonstrate evolutionary conservation of these structures across cereals. Antibodies cross-react with polypeptides in wheat, barley, rye, corn, rice, and pea globulins, revealing shared subunits of approximately 75, 50, 40, and 20–25 kDa [2]. The 3S globulins, though minor components, are structurally related to the 7S fraction. Secondary structure analysis via Fourier-transform infrared spectroscopy (FTIR) indicates native oat globulins contain approximately 19% α-helix, 74% β-sheet, and 7% β-turn conformations [7]. Environmental factors like pH significantly influence structural transitions; increasing pH promotes conversion of β-sheets to α-helices, altering surface hydrophobicity and functionality [4] [7].

Epitope Variability and Immunoreactivity in Oat Avenins

While oats are generally considered safer for celiac disease (CD) patients than wheat, rye, or barley, avenin epitope variability across cultivars influences immunoreactivity. Avenins contain peptides homologous to immunotoxic gliadin sequences, notably PYPEQEEPF and PYPEQEQPF, identified as T-cell stimulatory epitopes in sensitive individuals [3] [9]. Population studies of 162 oat varieties revealed extensive heterogeneity in avenin sequences, with reversed-phase HPLC identifying 76 distinct ethanol-soluble protein peaks. Among these, 15 peaks appeared in fewer than five cultivars, demonstrating significant genetic diversity in epitope expression [3] [9].

Immunochemical analyses using monoclonal antibodies (e.g., G12) show variable cross-reactivity with avenins. While the R5 antibody primarily detects wheat, rye, and barley contamination, G12 exhibits affinity towards specific avenin sequences present in certain oat cultivars [3] [5]. Crucially, epitope frequency does not always correlate with clinical toxicity, as factors like peptide digestibility and HLA-DQ2/DQ8 binding affinity modulate immune responses. Mass spectrometry-based profiling indicates most avenin peptides lack the proteolytic resistance and high-affinity HLA-binding characteristics of immunotoxic gliadins [3] [9]. Nevertheless, a small subset of CD patients exhibits T-cell reactivity to specific oat cultivars, emphasizing the need for cultivar selection in "gluten-free" oat production [9].

Table 3: Immunological Characteristics of Oat Avenins

CharacteristicFindingAnalytical MethodImplication
T-cell stimulatory epitopesPYPEQEEPF, PYPEQEQPF identified in specific cultivarsT-cell proliferation assays, LC-MSPotential immunogenicity in sensitive individuals
RP-HPLC peak diversity76 distinct peaks; 6–23 peaks per cultivarReversed-phase HPLCHigh genetic variability in avenin sequences
G12 antibody cross-reactivityVariable binding across cultivars; not correlated with confirmed CD epitopesELISA, ImmunoblottingLimited utility for safety screening
Proteolytic resistanceGenerally low; lacks stable 33-mer analogsSimulated gastrointestinal digestionReduced immunogenic potential compared to gliadin

Comprehensive Compound Index

Properties

CAS Number

134134-87-5

Product Name

Proteins, oat

Molecular Formula

C8H11NO2

Synonyms

Proteins, oat

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